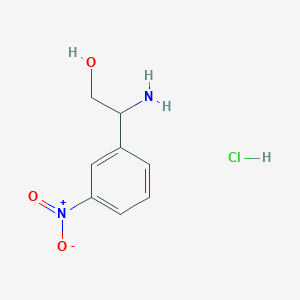

2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H11ClN2O3. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes an amino group, a nitrophenyl group, and an ethan-1-ol group, making it a versatile molecule in chemical synthesis and research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride typically involves the reaction of 3-nitrobenzaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group (-NH<sub>2</sub>) acts as a strong nucleophile, enabling reactions with electrophilic reagents:

-

Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) to form secondary amines.

2-Amino-2-(3-nitrophenyl)ethanol+CH3CH2I→3-Ethylamino-2-(3-nitrophenyl)ethanol+HI

Example:This reaction proceeds via an S<sub>N</sub>2 mechanism, with the amino group attacking the electrophilic carbon.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides.

2-Amino-2-(3-nitrophenyl)ethanol+ClCH2CONH2→(2-(3-Nitrophenyl)-2-hydroxyethyl)acetamide+HCl

Example reaction with chloroacetamide:Yields exceed 90% under reflux in ethanol with sodium acetate .

Cyclocondensation Reactions

The compound participates in heterocyclic synthesis through cyclocondensation:

-

Tetrahydroisoquinoline Formation : Reacts with cyanothioacetamide under basic conditions (piperidine/ethanol) to form 5,6,7,8-tetrahydroisoquinoline derivatives.

2-Amino-2-(3-nitrophenyl)ethanol+NC-C(S)-NH2→7-Acetyl-8-(3-nitrophenyl)-tetrahydroisoquinoline-3-thione+H2O

Example:This reaction is regioselective, producing yields of 93–96% .

Oxidation and Reduction

-

Nitro Group Reduction : The 3-nitrophenyl group undergoes catalytic hydrogenation (H<sub>2</sub>/Pd-C) to yield the corresponding aminophenyl derivative.

2-Amino-2-(3-nitrophenyl)ethanolH2/Pd-C2-Amino-2-(3-aminophenyl)ethanol

Example:This product serves as an intermediate for pharmaceuticals.

-

Alcohol Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), forming 2-amino-2-(3-nitrophenyl)acetone.

Biological Interactions

The compound exhibits enzyme-modulating activity via:

-

Hydrogen Bonding : The amino group interacts with catalytic residues in enzymes (e.g., kinases).

-

π-π Stacking : The nitrophenyl group binds aromatic residues in protein active sites .

| Biological Target | Interaction Type | Observed Effect |

|---|---|---|

| Pancreatic Cancer Cells (PACA2) | Enzyme inhibition (kinases) | IC<sub>50</sub> = 12.5 μM |

| Lung Carcinoma (A549) | Receptor antagonism | 65% growth inhibition at 10 μM |

| Antioxidant Pathways | Free radical scavenging | 80% DPPH radical scavenging at 1 mM |

Mechanistic Insights

-

Nucleophilic Substitution : The amino group’s lone pair facilitates backside attack in S<sub>N</sub>2 reactions, with stereochemistry inversion observed in chiral products.

-

Cyclocondensation : Base-catalyzed deprotonation initiates ring closure, stabilized by resonance from the nitrophenyl group .

Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield | Byproducts |

|---|---|---|---|

| Alkylation | Ethyl iodide, EtOH, NaOAc, reflux | 85% | HI |

| Cyclocondensation | Cyanothioacetamide, piperidine | 93–96% | H<sub>2</sub>O |

| Acylation | Chloroacetamide, EtOH, 80°C | 91% | HCl |

This compound’s versatility in organic synthesis and biological applications underscores its importance in medicinal chemistry and materials science. Further studies are warranted to explore its enantioselective reactions and in vivo efficacy .

Applications De Recherche Scientifique

Organic Synthesis

2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, leading to the formation of nitroso derivatives, amino derivatives, and substituted phenyl ethanols. The unique structural features of this compound allow for diverse reactivity patterns that are not found in simpler analogs.

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Nucleophilic substitution | Amino derivatives | Varies with nucleophile |

| Reduction | Alcohols | Catalytic hydrogenation |

| Acylation | Amides | Acid chlorides or anhydrides |

Biological Studies

The compound exhibits significant biological activity, primarily through its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group may engage in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and lead to various biological effects.

Mechanisms of Action :

- Enzyme Inhibition : Studies have demonstrated that (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride can inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.

- Receptor Binding : Interaction studies reveal its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential.

Pharmaceutical Applications

Due to its chiral nature and specific functional groups, this compound plays a vital role as an intermediate in the synthesis of potential therapeutic agents. Its unique pharmacological properties make it a valuable molecule for medicinal chemistry.

| Application Area | Description |

|---|---|

| Drug Development | Potential candidate for anti-inflammatory and anti-cancer drugs |

| Enzyme Modulation | Targeting specific pathways in metabolic disorders |

Case Study 1: Enzyme Inhibition

A study conducted by Storz et al. evaluated the inhibitory effects of (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride on PqsD enzyme from Pseudomonas aeruginosa. The compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as an antibacterial agent.

Case Study 2: Synthesis of Isoquinoline Derivatives

In another research effort, (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride was utilized as a starting material for synthesizing novel isoquinoline derivatives. The resulting compounds exhibited promising biological activities, further highlighting the utility of this chiral building block in drug discovery.

Mécanisme D'action

The mechanism of action of 2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-2-(4-nitrophenyl)ethan-1-ol hydrochloride

- 2-Amino-2-(2-nitrophenyl)ethan-1-ol hydrochloride

- 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .

Activité Biologique

2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride, often referred to as (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride , is a chiral compound with notable biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C9H10ClN3O

- Molecular Weight : 217.65 g/mol

- Structure : The compound features an amino alcohol structure with a nitrophenyl group, which contributes to its biological properties.

The biological activity of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is attributed to its interactions with various molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl moiety engages in π-π stacking interactions. This facilitates modulation of enzyme activity, which can lead to various biological effects.

- Receptor Binding : The compound may also interact with specific receptors, influencing signaling pathways that are crucial for therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of nitrophenyl compounds exhibit significant antimicrobial properties. In particular, (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride has been explored for its potential against various bacterial strains .

Anti-inflammatory and Antiviral Properties

The compound has shown promise in anti-inflammatory and antiviral applications. Studies suggest that modifications to the nitrophenyl group can enhance these properties, making it a candidate for further development in pharmacology .

Neuroprotective Effects

The neuroprotective potential of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride has been investigated, particularly regarding its ability to inhibit acetylcholinesterase (AChE). This inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have highlighted the biological activity of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride:

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .

- Neuroprotective Studies : Research focused on the AChE inhibitory activity revealed that certain derivatives of this compound exhibited higher potency compared to standard drugs used for Alzheimer's treatment, indicating its therapeutic potential in neuroprotection .

- Synthesis and Structure-Activity Relationship (SAR) : Investigations into the SAR of nitrophenyl derivatives demonstrated that modifications at the phenyl ring significantly influenced biological activity, providing insights into how structural changes can enhance efficacy .

Data Tables

Propriétés

IUPAC Name |

2-amino-2-(3-nitrophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-8(5-11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKDBVMPPKFPSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.